Bienvenue dans la boutique en ligne BenchChem!

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

BACE-1 inhibition Alzheimer's disease imidazole-thiazole acetamide scaffold

2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206987-45-2, molecular formula C17H18N4O2S2, molecular weight 374.48 g/mol) is a synthetic small molecule belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class. This compound is exclusively cited as a research chemical for non-human investigations.

Molecular Formula C17H18N4O2S2
Molecular Weight 374.48
CAS No. 1206987-45-2
Cat. No. B2879149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS1206987-45-2
Molecular FormulaC17H18N4O2S2
Molecular Weight374.48
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H18N4O2S2/c1-3-21-14(12-4-6-13(23-2)7-5-12)10-19-17(21)25-11-15(22)20-16-18-8-9-24-16/h4-10H,3,11H2,1-2H3,(H,18,20,22)
InChIKeyCOLIWNJFYVTTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206987-45-2): Baseline Chemistry & Procurement Profile


2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206987-45-2, molecular formula C17H18N4O2S2, molecular weight 374.48 g/mol) is a synthetic small molecule belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class. This compound is exclusively cited as a research chemical for non-human investigations . The scaffold is documented in the peer-reviewed literature as a β-secretase 1 (BACE-1) inhibitor chemotype [1], providing a structural foundation for Alzheimer's disease-relevant probe development.

Why In-Class BACE-1 Acetamide Analogs Cannot Substitute for 2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in SAR-Dependent Assays


The 2-substituted-thio-N-(thiazol-2-yl)acetamide chemotype exhibits steep structure-activity relationships where modifications to the N-aryl substituent on the imidazole ring and the nature of the heterocyclic amide tail profoundly alter BACE-1 inhibitory potency, blood-brain barrier (BBB) permeability, and cytotoxicity profiles [1]. Within the Yan et al. 2017 series, analogs spanning this scaffold displayed a >8-fold range in IC50 values and divergent predicted BBB permeability [1]. Therefore, substituting 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with a close structural analog bearing, for example, a phenylacetamide or chlorophenylacetamide tail risks introducing uncharacterized shifts in target engagement, off-target liability, and cellular permeability that directly undermine experimental reproducibility in BACE-1 target validation workflows. The quantitative evidence below establishes the scaffold-specific differentiation parameters that inform compound selection.

Quantitative Differentiation Evidence for 2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206987-45-2)


BACE-1 Inhibitory Potency: Class-Level Scaffold Benchmarking Against the Most Potent Analog

No direct BACE-1 IC50 value is publicly available for 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. However, the scaffold class was evaluated in a peer-reviewed FRET-based BACE-1 inhibition assay by Yan et al. (2017). The most potent analog within this scaffold series (compound 41) achieved an IC50 of 4.6 µM [1]. The least potent analogs in the same series exhibited IC50 values >38.6 µM as reported in BindingDB for a structurally related member (BDBM50270764, IC50 = 38.6 µM) [2]. This demonstrates that within-class substitutions to the imidazole and thiazole rings produce at least an 8.4-fold shift in potency. The differentiation value of CAS 1206987-45-2 arises from its specific substitution pattern (1-ethyl-5-(4-methoxyphenyl)-imidazole coupled to a thiazol-2-yl acetamide), placing it at a defined coordinate on this SAR landscape. Researchers selecting this compound prioritize the systematic exploration of how the 4-methoxyphenyl and thiazol-2-yl motifs individually contribute to affinity and selectivity relative to the full series.

BACE-1 inhibition Alzheimer's disease imidazole-thiazole acetamide scaffold

Blood-Brain Barrier Permeability Prediction: Class-Level Inference for CNS Target Engagement

No BBB permeability data (PAMPA or in vivo) are publicly available for CAS 1206987-45-2. The Yan et al. 2017 study performed PAMPA-BBB assays on selected analogs from the scaffold series and reported that the most potent compound 41 exhibited high predicted BBB permeability [1]. This suggests that members of this chemotype can achieve favorable passive permeability, but extrapolation to CAS 1206987-45-2 is not justified without direct measurement, as even minor substituent changes on the imidazole N-aryl group are known to alter logP and hydrogen-bonding capacity.

BBB permeability PAMPA assay CNS drug discovery

Cytotoxicity Profile: Scaffold-Class Evidence for Preliminary Safety Assessment

The Yan et al. 2017 study evaluated the cytotoxicity of selected 2-substituted-thio-N-(thiazol/imidazol-2-yl)acetamide derivatives and reported that compound 41 exhibited low cellular cytotoxicity, supporting its nomination as a lead structure [1]. CAS 1206987-45-2 has not been individually assessed in published cytotoxicity assays. The scaffold's cytotoxicity profile cannot be assumed to be uniformly low; substitution-dependent cytotoxicity has been widely documented for imidazole-thioether derivatives. Therefore, any procurement decision intending to use CAS 1206987-45-2 in cell-based assays must account for the absence of compound-specific cytotoxicity data.

cytotoxicity MTT assay drug safety

High-Value Application Scenarios for 2-((1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206987-45-2)


SAR Expansion in BACE-1 Inhibitor Hit-to-Lead Programs

CAS 1206987-45-2 serves as a systematic SAR probe for mapping the contribution of the 4-methoxyphenyl imidazole substituent and the thiazol-2-yl acetamide tail to BACE-1 affinity and selectivity. The scaffold is validated at the class level by Yan et al. (2017) [1], and the compound fills an unexplored coordinate within the 2-substituted-thio-N-(thiazol-2-yl)acetamide matrix. Procurement supports head-to-head comparison with compound 41 (IC50 = 4.6 µM) and other analogs to establish a quantitative SAR table.

Computational Docking and Pharmacophore Model Validation

The Yan et al. (2017) study used molecular docking to rationalize BACE-1 binding poses for this scaffold class [1]. CAS 1206987-45-2, with its distinct 4-methoxyphenyl and thiazol-2-yl motifs, provides a test case for validating docking scoring functions and pharmacophore hypotheses. The compound's predicted binding mode can be correlated with experimentally determined affinity once measured, strengthening in silico models for virtual screening.

Physicochemical Property Benchmarking (Solubility, logP, pKa)

A separate study determined the acidity constants (pKa) of nine imidazole and thiazole linked acetamide derivatives using UV spectrophotometry at 25°C [1]. CAS 1206987-45-2 shares this core chemotype, making it a candidate for inclusion in pKa, logD, and aqueous solubility panels that inform formulation and permeability predictions. Such data are essential for prioritizing compounds for PAMPA-BBB and cytotoxicity follow-up assays [2].

Negative Control or Selectivity Counter-Screen in BACE-2 Assays

BindingDB records indicate that structurally related compounds within this chemotype have been profiled against BACE-2 (e.g., BDBM50271171, Ki = 6 nM for BACE-2) [1]. CAS 1206987-45-2, once its BACE-1 and BACE-2 affinities are quantified, could serve as a selectivity control to distinguish BACE-1-driven pharmacology from BACE-2-mediated off-target effects in Alzheimer's disease-relevant cellular models.

Quote Request

Request a Quote for 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.